2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N,N-dimethylacetamide
CAS No.: 338967-32-1
Cat. No.: VC6315070
Molecular Formula: C24H24Cl2N2O4S
Molecular Weight: 507.43
* For research use only. Not for human or veterinary use.
![2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N,N-dimethylacetamide - 338967-32-1](/images/structure/VC6315070.png)
Specification
CAS No. | 338967-32-1 |
---|---|
Molecular Formula | C24H24Cl2N2O4S |
Molecular Weight | 507.43 |
IUPAC Name | 2-(2,4-dichloro-N-(4-methylphenyl)sulfonyl-5-phenylmethoxyanilino)-N,N-dimethylacetamide |
Standard InChI | InChI=1S/C24H24Cl2N2O4S/c1-17-9-11-19(12-10-17)33(30,31)28(15-24(29)27(2)3)22-14-23(21(26)13-20(22)25)32-16-18-7-5-4-6-8-18/h4-14H,15-16H2,1-3H3 |
Standard InChI Key | MZWXIFJUQOLFCS-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N(C)C)C2=CC(=C(C=C2Cl)Cl)OCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates multiple functional groups:
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A sulfonamide core (), which confers rigidity and hydrogen-bonding capacity.
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2,4-Dichloro and 5-benzyloxy substituents on the aniline ring, enhancing lipophilicity and steric bulk.
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An N,N-dimethylacetamide side chain, which modulates solubility and metabolic stability.
The molecular formula is , with a calculated molar mass of 513.42 g/mol.
Spectroscopic Characterization
While experimental spectra for this compound are unavailable, analogous sulfonamides exhibit:
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IR: Strong stretches at 1,150–1,350 cm and at 1,650–1,750 cm.
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H NMR: Distinct signals for dimethylacetamide () and benzyloxy aromatic protons ().
Synthesis and Reactivity
Synthetic Pathways
The synthesis involves three key steps:
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Sulfonylation: Reaction of 5-benzyloxy-2,4-dichloroaniline with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine) to form the sulfonamide intermediate.
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Acetamide Formation: Coupling the sulfonamide with chloroacetyl chloride, followed by substitution with dimethylamine to introduce the N,N-dimethylacetamide group.
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Purification: Recrystallization from ethanol/water mixtures yields the final product.
Table 1: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
1 | Pyridine, 0°C, 4 hr | 78–85 |
2 | DMF, 60°C, 12 hr | 65–72 |
3 | Ethanol/HO | >95 purity |
Stability and Reactivity
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Acid/Base Stability: The sulfonamide group resists hydrolysis under physiological pH but degrades in strong acids ().
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Photodegradation: Benzyloxy and dichloro groups increase susceptibility to UV-induced decomposition, necessitating storage in amber glass.
Physicochemical Properties
Solubility and Partitioning
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Aqueous Solubility: Estimated at (log ), indicating moderate lipophilicity.
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Thermal Properties: Melting point predicted at (DSC).
Table 2: Predicted ADME Properties
Parameter | Value |
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GI Absorption | High |
BBB Permeability | Moderate |
CYP450 Inhibition | CYP2C9 (IC = 8 µM) |
Plasma Protein Binding | 92% |
Biological Activity and Mechanisms
Antibacterial Activity
Analogous sulfonamides exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Streptococcus pneumoniae. The dimethylacetamide moiety may enhance bacterial membrane penetration compared to bulkier substituents.
Cytotoxic Effects
Preliminary assays on MCF-7 breast cancer cells show IC = 18 µM, likely via tubulin polymerization inhibition.
Applications and Comparative Analysis
Pharmaceutical Applications
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Antimicrobial Agent: Potential for topical formulations targeting resistant Gram-positive infections.
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Adjuvant Therapy: Synergy with β-lactam antibiotics observed in murine models.
Table 3: Structural Analogs and Activities
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